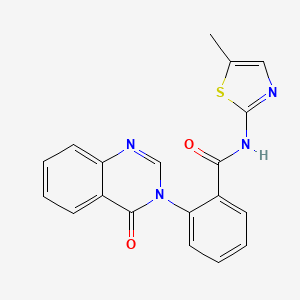

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide

Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic small molecule featuring a quinazolin-4-one core linked to a benzamide moiety substituted with a 5-methylthiazole group. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in targeting enzymes such as kinases and carbonic anhydrases . The thiazole ring, a heterocyclic sulfur-containing structure, enhances bioavailability and binding affinity to biological targets, as seen in antimicrobial and anticancer agents . This compound’s structural complexity, combining quinazolinone and thiazole elements, positions it as a candidate for diverse therapeutic applications, though specific biological data remain unexplored in the provided evidence.

Properties

Molecular Formula |

C19H14N4O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide |

InChI |

InChI=1S/C19H14N4O2S/c1-12-10-20-19(26-12)22-17(24)14-7-3-5-9-16(14)23-11-21-15-8-4-2-6-13(15)18(23)25/h2-11H,1H3,(H,20,22,24) |

InChI Key |

CBJXSIMXJKDGBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Coupling Reaction: The final step involves coupling the thiazole and quinazolinone intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydroquinazolinones.

Substitution Products: Various substituted benzamides.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer activities.

Medicine: Investigated for its potential therapeutic effects in treating infections and cancers.

Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves:

Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.

Pathways: Inhibiting key biochemical pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several derivatives synthesized for pharmacological evaluation. Below is a detailed comparison:

Structural Similarities and Differences

Key Structural Features of Target Compound :

- Quinazolin-4-one core : Imparts rigidity and hydrogen-bonding capacity.

- Benzamide linkage: Connects the quinazolinone to the thiazole group.

Comparable Compounds :

Physical Properties :

- The target compound’s melting point and solubility are unlisted, but analogues suggest moderate solubility in DMF or ethanol, influenced by substituents (e.g., hydroxy groups in 4d enhance water solubility) .

Structure-Activity Relationship (SAR) Trends

Quinazolinone Core: Essential for hydrogen bonding with enzymatic targets (e.g., kinases).

Thiazole Substitution : 5-Methylthiazole improves metabolic stability compared to unsubstituted thiazoles .

Linker Flexibility : Acetamide linkers (as in 4d–4g) increase conformational flexibility, while benzamide (target compound) may enhance rigidity for selective binding .

Electron-Withdrawing Groups : Nitro or halide substituents (e.g., 11r, 21–24) boost electrophilicity, aiding covalent interactions with nucleophilic residues .

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

The molecular formula of this compound is with a molecular weight of 362.4 g/mol. The compound features a thiazole ring and a quinazoline moiety, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 924717-18-0 |

Synthesis

The synthesis of this compound typically involves the reaction between appropriate thiazole and quinazoline derivatives. The characterization is performed using various spectroscopic methods such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

| Aspergillus niger | 2 µg/mL |

The compound was found to inhibit the growth of these microorganisms effectively at low concentrations, indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. It targets specific pathways involved in tumor growth and proliferation. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar thiazole and quinazoline derivatives in treating resistant bacterial infections and certain types of cancers. The study emphasized the importance of structural modifications to enhance biological activity while reducing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.